molecular formula C10H12BrNO2 B3217368 3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide CAS No. 1178003-45-6

3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B3217368
CAS No.: 1178003-45-6
M. Wt: 258.11 g/mol
InChI Key: JKLZZZQJGONUCN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a chiral benzamide derivative featuring a 3-bromo substituent on the benzene ring and an (2S)-1-hydroxypropan-2-yl amine moiety. This compound is structurally characterized by its secondary amide linkage and stereogenic center at the C2 position of the propanolamine group.

Properties

IUPAC Name

3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZZZQJGONUCN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzamides

    Oxidation: Formation of carbonyl-containing derivatives

    Reduction: Formation of alkane derivatives

Scientific Research Applications

3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) LogP (Predicted/Experimental) Key Biological or Chemical Properties References
3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide 3-Br, (2S)-1-hydroxypropan-2-ylamide ~258.1 (calculated) ~1.8 (estimated) Enhanced hydrogen-bonding due to hydroxyl group; potential for CNS targeting due to stereochemistry.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, bulkier tertiary alcohol (2-hydroxy-1,1-dimethylethyl) 207.3 1.5 Used in metal-catalyzed C–H functionalization due to N,O-bidentate directing group.
3-Bromo-N-(1-isopropylquinazolin-6-yl)benzamide 3-Br, quinazolinyl substituent 400.3 3.2 Apoptosis-inducing activity in cancer studies; higher lipophilicity.
Remoxipride Hydrochloride 3-Br, 2,6-dimethoxy, pyrrolidinylmethyl group 425.8 (monohydrate) 2.10 Dopamine D₂ antagonist; water-soluble due to hydrochloride salt.
3-Bromo-N-(3,4-dihydroxypyrrolidin-2-yl)benzamide 3-Br, functionalized pyrrolidine with hydroxyl groups 434.0 0.9 β-Mannosidase inhibition; polar due to multiple hydroxyl groups.

Key Differentiators

  • Hydroxyl Group vs.
  • Stereochemistry : The (2S) configuration distinguishes it from racemic analogues, likely affecting receptor selectivity (e.g., dopamine or enzyme targets) .
  • Lipophilicity: The 3-bromo substituent increases LogP compared to non-halogenated analogues, but the hydroxyl group mitigates extreme hydrophobicity, balancing membrane permeability and solubility .

Biological Activity

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}BrN1_{1}O1_{1}, with a molecular weight of approximately 276.11 g/mol. The compound features a benzene ring substituted with a bromine atom and a hydroxypropan-2-yl group. The presence of halogens is known to enhance the binding affinity to biological targets, making this compound valuable in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biological effects. The halogen substitutions (bromine) are believed to play a crucial role in enhancing these interactions .

Interaction with Enzymes

Research indicates that this compound may inhibit Class I PI3-kinase enzymes, which are implicated in various diseases, including cancer. The selective inhibition of these enzymes suggests potential therapeutic applications in oncology .

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity
Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting cellular proliferation through its action on PI3K pathways. This pathway is crucial for cell growth and survival, making it a target for cancer therapeutics .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Evaluation Derivatives showed MIC values between 3.12 and 12.5 µg/mL against bacterial strains, indicating strong potential as antibacterial agents .
PI3-Kinase Inhibition Study The compound selectively inhibited Class I PI3K-a isoforms, showing promise for cancer treatment applications .
Binding Affinity Assessment Enhanced binding affinity due to halogen presence was noted, suggesting improved efficacy in drug-target interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.